molecular formula C11H13N3O2 B1321411 Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 185133-90-8

Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B1321411
CAS No.: 185133-90-8
M. Wt: 219.24 g/mol
InChI Key: RWPAXRHWORQNQS-UHFFFAOYSA-N
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Description

Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound with significant importance in organic synthesis and pharmaceutical chemistry. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Scientific Research Applications

Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

Safety and Hazards

The safety information for Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate indicates that it has the following hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Preparation Methods

The synthesis of ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine derivatives with α-bromocarbonyl compounds. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . Industrial production methods often employ solid support catalysts such as aluminum oxide or titanium tetrachloride to facilitate the reaction .

Chemical Reactions Analysis

Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting biological activities.

Properties

IUPAC Name

ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-3-16-11(15)9-7(2)13-10-8(12)5-4-6-14(9)10/h4-6H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPAXRHWORQNQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=C2N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617278
Record name Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185133-90-8
Record name Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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